molecular formula C17H14N2O B2579035 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 819793-62-9

3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2579035
CAS No.: 819793-62-9
M. Wt: 262.312
InChI Key: PCSFJJSFVBYKPS-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a phenyl group at position 1, a 2-methylphenyl group at position 3, and an aldehyde group at position 4 of the pyrazole ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . The interaction between this compound and COX-2 is characterized by the binding of the compound to the active site of the enzyme, leading to the inhibition of its catalytic activity. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the expression of genes involved in the inflammatory response, leading to a reduction in the production of pro-inflammatory cytokines. Moreover, this compound may alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with specific biomolecules, such as enzymes and receptors . For example, the binding of this compound to COX-2 results in the inhibition of the enzyme’s activity, thereby reducing the production of inflammatory mediators. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods. Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The effects of this compound on metabolic flux and metabolite levels are important considerations for understanding its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as tissue perfusion and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function . This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Alternatively, it may be targeted to the nucleus, where it can influence gene expression by interacting with transcription factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of hydrazones derived from 2-methylacetophenone and benzaldehyde. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium acetate. The reaction mixture is heated to promote cyclization, leading to the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and 2-methylphenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-(2-Methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(2-Methylphenyl)-1-phenyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

3-(2-Methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block for the development of bioactive molecules with potential therapeutic properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: It is used in the synthesis of materials with specific electronic and optical properties, making it valuable in material science and nanotechnology.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methylphenyl)-2-selenoxo-2,3-dihydroquinazolin-4(1H)-one: This compound shares the 2-methylphenyl group but has a different heterocyclic core and functional groups.

    1-(3-(2-Methylphenyl)-4-oxo-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazides: These compounds also contain the 2-methylphenyl group and are used in antimicrobial research.

Uniqueness

3-(2-Methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to its specific combination of functional groups and the pyrazole ring structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H14N2OC_{17}H_{14}N_2O. The compound features a pyrazole ring substituted with two phenyl groups and an aldehyde functional group, which contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anti-inflammatory effects : It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
  • Antimicrobial properties : Studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant activity .
  • Anticancer potential : Preliminary studies suggest that it may inhibit the growth of several cancer cell lines, including breast and liver cancer cells .

The biological effects of this compound are attributed to its interaction with specific biomolecules:

  • Enzyme Inhibition : The compound acts as an inhibitor for COX-2, which is crucial in mediating inflammation. This inhibition can lead to reduced production of pro-inflammatory mediators.
  • Cell Signaling Modulation : It influences various signaling pathways that regulate cell proliferation and apoptosis, contributing to its anticancer effects .

1. Anti-inflammatory Activity

A study assessed the anti-inflammatory properties of pyrazole derivatives, including this compound. The compound demonstrated significant inhibition of COX-2 activity with an IC50 value comparable to established anti-inflammatory drugs like diclofenac .

2. Antimicrobial Evaluation

In vitro tests revealed that this compound exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The MIC values ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong bactericidal effects .

3. Anticancer Studies

Research involving various cancer cell lines showed that this pyrazole derivative could inhibit cell growth effectively. For instance, it exhibited significant antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, suggesting its potential as a lead compound in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryCOX-2 inhibition
AntimicrobialMIC: 0.22 - 0.25 μg/mL
AnticancerSignificant growth inhibition in MDA-MB-231 and HepG2 cells

Properties

IUPAC Name

3-(2-methylphenyl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-13-7-5-6-10-16(13)17-14(12-20)11-19(18-17)15-8-3-2-4-9-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSFJJSFVBYKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(C=C2C=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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